Methyl 4-bromo-3-methyl-2-nitrobenzoate
Overview
Description
Methyl 4-bromo-3-methyl-2-nitrobenzoate: is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-methyl-2-nitrobenzoate typically involves a multi-step process:
Friedel-Crafts Alkylation: A methyl group can be introduced using a Friedel-Crafts alkylation reaction with methyl chloride (CH3Cl) and aluminum chloride (AlCl3) as the catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-methyl-2-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Reduction: Methyl 4-bromo-3-methyl-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Methyl 4-bromo-3-carboxy-2-nitrobenzoate.
Scientific Research Applications
Methyl 4-bromo-3-methyl-2-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its structural features.
Material Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-3-methyl-2-nitrobenzoate depends on its specific application
Nitro Group: Can participate in redox reactions and form hydrogen bonds.
Bromine Atom: Can undergo substitution reactions, making it a versatile intermediate.
Methyl Group: Can influence the compound’s hydrophobicity and steric properties.
Comparison with Similar Compounds
Methyl 4-bromo-3-methyl-2-nitrobenzoate can be compared with other similar compounds such as:
Methyl 4-bromo-3-nitrobenzoate: Lacks the methyl group, which can affect its reactivity and applications.
Methyl 4-bromo-2-nitrobenzoate: Different positioning of the nitro group can lead to different chemical properties and reactivity.
Methyl 3-methyl-2-nitrobenzoate: Lacks the bromine atom, which can significantly alter its chemical behavior.
These comparisons highlight the unique combination of functional groups in this compound, making it a valuable compound in various research fields.
Properties
IUPAC Name |
methyl 4-bromo-3-methyl-2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-5-7(10)4-3-6(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXXNVOYCIFVSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60839156 | |
Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
821773-44-8 | |
Record name | Methyl 4-bromo-3-methyl-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60839156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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